methyl 2-[(3S)-piperidin-3-yl]acetate
Overview
Description
Methyl 2-[(3S)-piperidin-3-yl]acetate is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is a derivative of this structure.Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Physical and Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 193.67 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Methanogenic Pathways and Isotopic Signatures
Methyl groups, such as those in methyl 2-[(3S)-piperidin-3-yl]acetate, are crucial in understanding methanogenic pathways, especially in environments where CH4 is produced. The study of stable carbon isotopic signatures of CO2, CH4, and acetate methyl provides insights into the methanogenic processes, although the isotopic fractionation factors vary across different sites and conditions. Further research is needed to determine these factors in various environments, which can have implications for understanding the production and turnover of acetate in natural settings (Conrad, 2005).
Drug Research and Pharmacology
The piperidine structure in compounds like this compound has significant implications in drug research and pharmacology. Piperidine and its derivatives, like ohmefentanyl and its stereoisomers, demonstrate varied biological properties and help in understanding ligand-receptor interactions and the molecular basis of receptor-mediated phenomena (Brine et al., 1997). Additionally, arylcycloalkylamines, which include phenyl piperidines, are part of pharmacophoric groups in several antipsychotic agents, indicating the role of piperidine structures in contributing to the potency and selectivity of these drugs (Sikazwe et al., 2009).
Chemical and Biological Properties
The specific structure of piperidine alkaloids, as seen in this compound, holds considerable medicinal importance. These alkaloids, originating from plants like Pinus, show a wide range of therapeutic applications. The research emphasizes the importance of understanding the clinical applications of these compounds for drug development (Singh et al., 2021).
Synthesis and Industrial Applications
The synthesis and applications of compounds structurally related to this compound have been extensively studied. For example, developments in the synthesis of (S)-clopidogrel, a drug with a structure involving acetate and piperidine components, demonstrate the importance of such compounds in the pharmaceutical industry (Saeed et al., 2017). Furthermore, the study of xylan derivatives, which may contain acetate groups, opens avenues for the creation of biopolymer ethers and esters with specific properties, indicating potential industrial applications (Petzold-Welcke et al., 2014).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including methyl 2-[(3S)-piperidin-3-yl]acetate, is an important task of modern organic chemistry . This will continue to be a topic of intense research interest among scientists .
Mechanism of Action
Target of Action
Methyl 2-[(3S)-piperidin-3-yl]acetate, a piperidine derivative, is likely to interact with multiple targets. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine and its derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of pharmaceutical applications of piperidine derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 2-[(3S)-piperidin-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBQVCNGVFMIMU-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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